Application Summary: 5-Phenyl-1,10-phenanthroline has been utilized in biochemistry for the development of an electrochemical sensor to detect Escherichia coli in water .
Methods of Application: An electrode modified with 1,10-phenanthroline-5,6-dione was developed, which showed enhanced NADH oxidation ability at a low potential, effectively eliminating interference from other redox compounds in bacteria .
Results and Outcomes: The sensor demonstrated a sensitivity for NADH of 0.222 μA/μM and a detection limit of 0.0357 μM. The accuracy of the sensor was validated with recovery rates ranging from 89.12% to 93.26% .
Application Summary: In material science, 5-Phenyl-1,10-phenanthroline is part of the synthesis of photoactive metal-organic frameworks (MOFs) with favorable CO2 selectivity .
Methods of Application: MOFs were synthesized using mixed donor phenanthroline-carboxylate linkers combined with metal ions to form structures with large pore apertures .
Results and Outcomes: The MOFs displayed high CO2 adsorption capacities, leading to structural framework flexibility and short triplet LMCT lifetimes, aligning with metrics for selective CO2 capture .
Application Summary: 5-Phenyl-1,10-phenanthroline serves as a ligand in coordination chemistry, forming strong complexes with most metal ions, which is fundamental in analytical chemistry applications .
Methods of Application: It is used to form complexes that are employed as catalysts in various organic transformations, including the synthesis of periodic mesoporous organosilica .
Results and Outcomes: These complexes have been applied in sensing, catalysis, and as part of the cathode buffer layer to improve the efficiency of organic solar cells .
Application Summary: In pharmacology, 5-Phenyl-1,10-phenanthroline derivatives are explored for their potential as drugs, despite the toxicity concerns due to their chelating nitrogen atoms .
Methods of Application: Strategies include “locking” one of the nitrogen atoms to reduce toxicity while maintaining the planar geometry necessary for DNA intercalation .
Results and Outcomes: The derivatives have found uses in technology, particularly organic light-emitting diodes (OLEDs), and in pharmacology as potential therapeutic agents .
Application Summary: 5-Phenyl-1,10-phenanthroline is involved in environmental science through the development of sensors for detecting pathogenic microorganisms in water .
Methods of Application: The electrochemical sensor with a modified electrode was used to detect E. coli, with the performance validated using colorimetric methods .
Results and Outcomes: The sensor achieved detection without biomarkers, offering a broad-spectrum approach for microbial content detection in complex water environments .
Application Summary: 5-Phenyl-1,10-phenanthroline is used in organic chemistry for the synthesis of MOFs and as a ligand for metal complexation .
Methods of Application: It is incorporated into linkers for MOFs, enhancing properties like coordinative strength and photoabsorptivity .
Results and Outcomes: The use of 5-Phenyl-1,10-phenanthroline has led to advances in the synthesis of materials with applications in medicine, technology, and catalysis .
Application Summary: 5-Phenyl-1,10-phenanthroline derivatives are used in the development of red-emitting materials for optoelectronic devices, particularly organic light-emitting diodes (OLEDs) .
Methods of Application: Europium diketonate complexes with substituted 1,10-phenanthroline derivatives are synthesized and explored for their photophysical characteristics .
Results and Outcomes: These complexes exhibit red emission, which is crucial for the design of electroluminescent display devices. The presence of a peak at 611 nm corresponding to the 5D0 → 7F2 transition is responsible for the red emanation .
Application Summary: 5-Phenyl-1,10-phenanthroline is involved in the enhancement of organic solar cells’ efficiency by serving as a cathode buffer layer .
Methods of Application: The compound is used in a layer that improves the charge collection efficiency at the cathode, leading to better power conversion efficiency .
Results and Outcomes: The application of this compound in the buffer layer has shown to improve the overall efficiency of organic solar cells .
Application Summary: In environmental chemistry, 5-Phenyl-1,10-phenanthroline is used as a conventional chelator to study its efficacy in Fenton’s reaction-luminol chemiluminescence system .
Methods of Application: The compound acts as a chelating agent that enhances the chemiluminescence reaction, which is used for the detection of various analytes .
Results and Outcomes: This application is significant for environmental monitoring and analysis, providing a sensitive method for detecting trace amounts of pollutants .
Application Summary: 5-Phenyl-1,10-phenanthroline serves as a ligand in copper (II)-catalyzed cross-coupling reactions, leading to the formation of aryl- and alkenylsulfones .
Methods of Application: The ligand facilitates the coupling of organoboronic acids and sulfinate salts in a mild reaction environment .
Results and Outcomes: The resulting sulfones are valuable intermediates in organic synthesis, with applications in pharmaceuticals and materials science .
Application Summary: 5-Phenyl-1,10-phenanthroline is used in biomedical research for the study of DNA-protein interactions due to its nuclease activity .
Methods of Application: The compound acts as a redox indicator and reagent for spectrophotometric assays, which are essential in studying biological molecules .
Results and Outcomes: Its application in this field contributes to our understanding of molecular biology and the development of new diagnostic tools .
Application Summary: 5-Phenyl-1,10-phenanthroline is a versatile ligand in coordination chemistry, forming complexes with various metals for analytical purposes .
Methods of Application: It is particularly useful for the determination of metals like Fe, Pd, and V, where it forms chelating complexes that can be quantitatively analyzed .
Results and Outcomes: These complexes are used in a wide range of applications, from catalysis to environmental monitoring, showcasing the compound’s broad utility .
5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound characterized by its structure, which includes a phenanthroline backbone with a phenyl group attached at the 5-position. The molecular formula for this compound is , and it possesses notable properties such as solubility in organic solvents and the ability to form complexes with various metal ions. This compound is recognized for its applications in coordination chemistry, biological studies, and material science due to its unique ligand properties and reactivity .
Phen's primary mechanism of action in scientific research involves its ability to coordinate with metal ions. The lone pairs on the nitrogen atoms of Phen donate electrons to the empty orbitals of the metal ion, forming a stable complex. This complex can then act as a catalyst in various reactions by facilitating bond breaking and formation processes []. The specific mechanism of the catalyzed reaction depends on the nature of the metal ion and the reaction substrates.
5-Phenyl-1,10-phenanthroline exhibits significant biological activity, particularly as an inhibitor of metallopeptidases. It primarily targets zinc-dependent enzymes by chelating the metal ion necessary for enzymatic activity, thereby rendering the enzyme inactive. This property has implications in pharmacology and biochemistry, especially in studies related to enzyme inhibition and drug development .
Several synthesis methods for 5-Phenyl-1,10-phenanthroline have been reported:
The applications of 5-Phenyl-1,10-phenanthroline are diverse:
Interaction studies involving 5-Phenyl-1,10-phenanthroline often focus on its complexation with metal ions. These studies reveal how the compound can influence biological systems by modulating enzyme activity through metal chelation. For example, research has shown that its copper complex exhibits nuclease activity, which is significant for understanding transcription processes in molecular biology .
Several compounds share structural similarities with 5-Phenyl-1,10-phenanthroline. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,10-Phenanthroline | C12H8N2 | Basic ligand for metal complexes; widely studied |
2,2'-Bipyridine | C10H8N2 | Stronger base than phenanthroline; used in similar contexts |
5-Nitro-1,10-Phenanthroline | C12H8N4O2 | Nitro group enhances reactivity; used in analytical chemistry |
2,9-Dimethyl-1,10-Phenanthroline | C14H12N2 | Bulky groups provide steric hindrance; alters coordination properties |
Bathocuproine | C18H16N2 | Similar ligand properties; used in photophysical studies |
Each of these compounds has unique features that differentiate them from 5-Phenyl-1,10-phenanthroline while maintaining similar structural characteristics that allow them to participate in comparable chemical and biological processes .
Irritant